Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Overview
Description
Tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with the formula C9H16O3 . It has a molecular weight of 172.22 .
Synthesis Analysis
The synthesis of this compound can be achieved in three steps from N, Ndibenzyl-2-benzyloxyacetamide starting with its reductive cyclopropanation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H17NO3 . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
This compound could be converted into spirocyclopropanated analogues of the insecticide Thiacloprid . It can also be transformed into spirocyclopropanated analogs of Imidacloprid .Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.24 . It has a predicted boiling point of 294.5±9.0 °C and a predicted density of 1.11±0.1 g/cm3 . The compound is a solid at room temperature .Scientific Research Applications
Generation and Reactions of Lithiated Compounds
Tert-butyl and BHT cyclopropanecarboxylates are lithiated and reacted with various electrophiles to yield α-substituted BHT esters. These esters can then be converted into corresponding carboxylic acids or reduced to cyclopropanemethanols, showcasing the compound's utility in synthetic organic chemistry (Häner, Maetzke, & Seebach, 1986).
Synthesis of Trifluoromethyl-Cyclopropanes
The synthesis of 1,1-disubstituted trifluoromethyl-cyclopropanes (TFCPs) from tert-butyl bioisosteres through reactions between trifluoromethylalkenes and unstabilized sulfonium ylides highlights the compound's role in developing pharmacologically interesting moieties (Cyr et al., 2019).
Crystal and Molecular Structure Analysis
The study of the crystal structure of tert-butoxycarbonyl amino-hydroxymethylcyclopropane carboxylic acid derivatives provides insights into the molecule's conformation and the effect of intermolecular hydrogen bonds on its structure, which is crucial for designing compounds with desired physical and chemical properties (Cetina et al., 2003).
Enantioselective Synthesis
Research demonstrates the compound's utility in the enantioselective synthesis of intermediates for potent CCR2 antagonists, emphasizing its significance in the development of therapeutic agents (Campbell et al., 2009).
Spirocyclopropanated Analogues Synthesis
The transformation of tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate into spirocyclopropanated analogues of Iprodione, illustrating its role in creating novel compounds with potential agricultural applications (Brackmann, Es-Sayed, & Meijere, 2005).
Cyclopropanation and Aminocyclopropane Synthesis
The compound's derivatives are used in cyclopropanation reactions and the synthesis of protected aminocyclopropane carboxylic acids, showcasing its utility in creating structurally complex and biologically relevant molecules (Koskinen & Muñoz, 1993).
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2,3)12-7(11)9(6-10)4-5-9/h10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNFJDMTURMKCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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